molecular formula C₂₀H₁₈O₅ B1146872 (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone CAS No. 132294-16-7

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone

Cat. No. B1146872
M. Wt: 338.35
InChI Key:
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives, including compounds structurally related to (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone, involves several steps, often starting from simpler cyclobutanone or cyclobutene precursors. Metal π-complexes with strained anellated arenes and reactions involving cyclobutanone with aldehydes under catalytic conditions are examples of methods used to construct complex cyclobutane-based structures (Lee-Ruff & Ramnauth, 1998), (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by their four-membered ring, which can exhibit significant strain and influence the compound's reactivity and physical properties. X-ray diffraction studies and spectroscopic methods, including NMR, are commonly used to elucidate the molecular structure and confirm the configuration of such molecules (Balbach, Alt, & Ziegler, 1982).

Chemical Reactions and Properties

Cyclobutane derivatives participate in a variety of chemical reactions, including ring-opening, functionalization, and cycloaddition reactions. Their strained ring structure makes them reactive towards nucleophiles and electrophiles, allowing for diverse transformations. The reactivity can be further modified by substituents on the cyclobutane ring, as demonstrated in studies involving halogenation, hydrogenation, and rearrangement reactions (Honjo et al., 1989).

Scientific Research Applications

Synthesis and Structural Studies

A key application of (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone in scientific research is in the synthesis of complex organic compounds and the study of their structures. For example, the photochemical ring expansion of a chiral cyclobutanone precursor, including (2S)-trans-2,3-bis[(benzoyloxy)methyl]cyclobutanone, has been utilized in the preparation of 2',3'-dideoxy-3'-C-hydroxymethyl purine nucleosides. This process yields both alpha- and beta-anomers, highlighting the compound's role in synthesizing nucleoside analogs with potential inhibitory effects on viral reproduction, akin to the activity observed in ddI and AZT for HIV (Lee-Ruff et al., 2010).

Photophysical and Photochemical Properties

Research into bis(arylidene)cycloalkanone compounds, including those based on cyclobutanone structures similar to (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone, has provided insights into the effect of alicyclic ring size on photophysical and photochemical properties. These studies are crucial for understanding the conjugation effects, fluorescence behavior, and potential applications in photopolymerization and photodynamic therapy (Zou et al., 2012).

Applications in Pharmaceuticals and Polymeric Materials

The crystal engineering construction of caffeic acid derivatives using cyclobutanone frameworks demonstrates another significant application. This approach, which involves visible light and solvent-free cycloaddition, showcases the potential of cyclobutanone derivatives in pharmaceuticals and degradable polymeric materials. The synthesis of stereospecific compounds with antioxidant activities and the potential for photodegradable materials underscores the versatility and importance of cyclobutanone derivatives in sustainable chemistry and materials science (Wang et al., 2020).

Future Directions

The future directions for research on “(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone” would depend on its properties and potential applications. Unfortunately, without specific information on this compound, it’s difficult to predict future directions .

properties

CAS RN

132294-16-7

Product Name

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone

Molecular Formula

C₂₀H₁₈O₅

Molecular Weight

338.35

synonyms

(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; 

Origin of Product

United States

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